molecular formula C14H21NO2 B13345640 1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13345640
M. Wt: 235.32 g/mol
InChI Key: GNBIGSJFSFUWLI-UHFFFAOYSA-N
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Description

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group attached to a 4-methoxy-2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol typically involves the following steps:

    Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 4-methoxy-2-methylaniline with formaldehyde to form the aminomethyl intermediate.

    Cyclopentanone Reaction: The aminomethyl intermediate is then reacted with cyclopentanone under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: 1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol is unique due to its cyclopentane ring, which imparts different chemical and physical properties compared to similar compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[(4-methoxy-2-methylanilino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO2/c1-11-9-12(17-2)5-6-13(11)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3

InChI Key

GNBIGSJFSFUWLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NCC2(CCCC2)O

Origin of Product

United States

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